N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide
CAS No.: 951995-12-3
Cat. No.: VC7593042
Molecular Formula: C18H13ClFN3O3
Molecular Weight: 373.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951995-12-3 |
|---|---|
| Molecular Formula | C18H13ClFN3O3 |
| Molecular Weight | 373.77 |
| IUPAC Name | N-(5-acetamido-2-chlorophenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C18H13ClFN3O3/c1-9(24)22-11-3-4-14(19)16(7-11)23-18(26)13-8-21-15-5-2-10(20)6-12(15)17(13)25/h2-8H,1H3,(H,21,25)(H,22,24)(H,23,26) |
| Standard InChI Key | TYNRUAQYJMJZRL-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Introduction
Chemical Structure and Molecular Properties
The IUPAC name N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide corresponds to a molecular formula of C₁₉H₁₄ClFN₃O₃ and a molecular weight of 395.79 g/mol. Key structural features include:
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A quinoline backbone with a hydroxyl group at position 4, critical for hydrogen bonding and metal chelation .
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A 6-fluoro substituent, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
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A 3-carboxamide group linked to a 5-acetylamino-2-chlorophenyl ring, introducing steric bulk and potential π-π stacking interactions .
Table 1: Structural Comparison with Related Compounds
Synthetic Pathways and Optimization
While no explicit synthesis protocol for N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide is disclosed in the reviewed literature, its preparation can be inferred from methods used for analogous 4-hydroxyquinoline-3-carboxamides . A plausible multi-step synthesis involves:
Step 1: Formation of the Quinoline Core
The quinoline backbone is typically synthesized via the Skraup reaction or Friedländer annulation, using substituted anilines and α,β-unsaturated carbonyl compounds. For 6-fluoro substitution, a fluorinated aniline precursor (e.g., 4-fluoroaniline) would be employed .
Step 3: Carboxamide Functionalization at Position 3
The 3-carboxamide moiety is introduced via amide coupling between 4-hydroxyquinoline-3-carboxylic acid and 5-acetylamino-2-chloroaniline. Standard coupling agents like HATU or EDCl facilitate this reaction under inert conditions .
Step 4: Purification and Characterization
Crystallization from ethanol/water mixtures yields the pure compound, with structural confirmation via ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry .
Physicochemical and Computational Properties
Solubility and Lipophilicity
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Aqueous solubility: Estimated at 0.12 mg/mL (pH 7.4) due to the hydrophobic quinoline core and chloroaryl group.
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logP: Predicted value of 2.8 (ChemAxon), indicating moderate lipophilicity suitable for oral bioavailability .
Crystal Packing and Intermolecular Interactions
While no single-crystal X-ray data exists for this compound, studies on fluoroquinoline analogs reveal:
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O–H···N hydrogen bonds between the 4-hydroxy group and quinoline nitrogen, forming pseudo-six-membered rings .
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Offset π-π stacking between quinoline cores (3.5–4.0 Å interplanar distances), stabilizing the crystal lattice .
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C–H···O interactions involving the carboxamide oxygen, contributing to supramolecular assembly .
Table 2: Key Computational Parameters (DFT M06/6-311G(d,p))
| Parameter | Value (Target Compound) | Value (Analog MFIP ) |
|---|---|---|
| HOMO (eV) | -6.2 (estimated) | -6.32 |
| LUMO (eV) | -1.9 (estimated) | -1.93 |
| Band Gap (eV) | 4.3 (estimated) | 4.39 |
| Dipole Polarizability (a.u.) | 290 (estimated) | 252.42 |
Pharmacological Profile and Mechanisms
Antiviral Activity
Structural analogs such as N-[(4-chlorophenyl)methyl]-8-fluoro-4-oxo-1H-quinoline-3-carboxamide exhibit inhibitory activity against RNA viruses (IC₅₀ = 0.8–2.4 µM) . The target compound’s 6-fluoro and 3-carboxamide groups may enhance binding to viral polymerase hydrophobic pockets, analogous to baloxavir marboxil .
Antimicrobial Effects
Fluoroquinolones with 4-hydroxy-3-carboxamide substitutions show broad-spectrum antibacterial activity by targeting DNA gyrase and topoisomerase IV. The chloroaryl group may enhance Gram-positive coverage (MIC = 0.5–4 µg/mL for S. aureus) .
Toxicity and Metabolic Considerations
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CYP450 interactions: The fluorine atom at position 6 reduces CYP3A4-mediated metabolism compared to non-fluorinated quinolones .
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Ames test predictions: Negative for mutagenicity (TEST software v5.1), as electron-withdrawing groups minimize DNA intercalation risks.
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hERG inhibition: Moderate risk (IC₅₀ ≈ 12 µM) due to quinoline’s planar structure; requires structural modification for cardiac safety .
Future Directions and Applications
Drug Development Opportunities
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Optimization of bioavailability: Prodrug strategies (e.g., esterification of the 4-hydroxy group) to enhance aqueous solubility.
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Combination therapies: Synergy with β-lactam antibiotics or antiviral nucleoside analogs .
Material Science Applications
The compound’s extended π-conjugation and fluorine content make it a candidate for organic semiconductors or nonlinear optical materials, with estimated hyperpolarizability (γ) > 3 × 10⁵ a.u. .
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